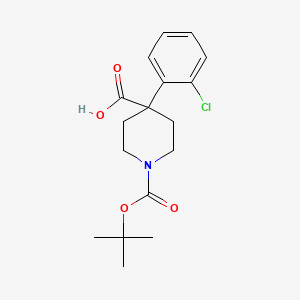

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid (hereafter referred to as the target compound) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 2-chlorophenyl substituent at the 4-position of the piperidine ring. This compound is widely used in pharmaceutical synthesis as an intermediate for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Properties

IUPAC Name |

4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALBOFUJXQVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133275 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-chlorophenyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146894-87-2 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-chlorophenyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146894-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-chlorophenyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 2-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-chlorophenyl group, often using a halogenation reaction.

Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid exhibits various biological activities that make it valuable in medicinal research:

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds similar to this one have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin.

Neuropharmacological Effects

This compound may interact with neurotransmitter systems, influencing pathways related to mood and behavior. Initial studies suggest that it could modulate the activity of specific receptors involved in central nervous system functions, although further research is needed to elucidate these mechanisms .

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Pain Management : Due to its structural similarity to known analgesics, it may serve as a precursor for developing new pain-relief medications.

- Antidepressants : Its interaction with neurotransmitter systems positions it as a candidate for further exploration in treating depression and anxiety disorders.

- Antitumor Agents : Given its promising anticancer activity, it could be developed into novel chemotherapeutic agents targeting specific types of cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy of piperidine derivatives, including this compound:

- In Vitro Studies : Research has shown that derivatives exhibit selective cytotoxicity against various cancer cell lines, indicating their potential as targeted therapies.

- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may induce apoptosis through mitochondrial pathways, offering insights into their anticancer properties .

- Comparative Analysis : Comparative studies with similar compounds indicate unique biological profiles for this compound, suggesting distinct therapeutic avenues .

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of Boc-protected piperidine carboxylic acids. Below, key analogs are compared based on structural features, physicochemical properties, and applications.

Substituent Variations at the Piperidine 4-Position

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 261777-31-5)

- Structure : Replaces the 2-chlorophenyl group with a phenyl ring.

- Properties :

- Reduced electronegativity compared to the chloro-substituted analog.

- Higher lipophilicity (LogP ~2.8 vs. ~3.1 for the target compound) due to the absence of a polar chlorine atom.

- Applications : Used in peptide coupling reactions and as a precursor for kinase inhibitors .

- Safety : Classified as H302 (harmful if swallowed) and H315 (skin irritation) .

1-(Tert-butoxycarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid (sc-333360)

- Structure : Features a pyrazole ring instead of 2-chlorophenyl.

- Properties :

- The pyrazole introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- Lower steric hindrance compared to aromatic substituents like 2-chlorophenyl.

- Applications : Explored in condensation reactions for heterocyclic drug candidates .

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid (QC-5763)

Physicochemical and Crystallographic Comparisons

- Steric Effects : The 2-chlorophenyl group in the target compound creates significant steric hindrance, slowing reaction kinetics in SN2 pathways compared to analogs with para-substituted aryl groups or alkyl chains .

- Solubility: The carboxylic acid group enables solubility in polar solvents (e.g., DMSO, ethanol), but the Boc group reduces aqueous solubility (~0.5 mg/mL in water) .

Biological Activity

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid, also known as tert-butyl 4-(2-chlorophenyl)amino)piperidine-1-carboxylate, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Chemical Formula : C17H22ClNO4

- Molecular Weight : 339.81 g/mol

- CAS Number : 1001124-90-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminopiperidine with 2-chlorophenyl isocyanate in the presence of a tert-butyl ester protecting group. The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures to yield the desired product with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction .

Pharmacological Effects

Recent studies have indicated that this compound may exhibit various pharmacological effects:

- Antitumor Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer models (MDA-MB-231) while showing reduced toxicity towards non-cancerous cells (MCF10A) .

- Mechanisms of Action : It has been observed to induce apoptosis and inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis .

Case Studies

- Anticancer Studies : In a recent study, this compound was tested on MDA-MB-231 cells, showing significant growth inhibition with an IC50 value of approximately 0.126 μM. This indicates a strong potential for development as an anticancer therapeutic agent .

- Safety Profile : Toxicity assessments have shown that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | Antitumor | 0.126 | High against cancer cells |

| Control (5-Fluorouracil) | Antitumor | 17.02 (MCF-7) | Moderate |

Q & A

Q. Key Methodological Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

How can researchers optimize the coupling reaction yield when introducing the 2-chlorophenyl group?

Advanced Research Focus

Yield optimization hinges on:

- Catalyst Selection : Palladium acetate with tert-butyl XPhos ligand enhances cross-coupling efficiency for aryl halide intermediates .

- Temperature Control : Reactions at 40–100°C under inert atmospheres minimize decomposition .

- Base Choice : Cs₂CO₃ improves deprotonation in Suzuki-Miyaura coupling, critical for aryl bond formation .

Q. Data Contradiction Analysis :

- Lower yields (<50%) may result from residual moisture; use molecular sieves or anhydrous solvents.

- Characterize byproducts via LC-MS to identify competing pathways (e.g., homocoupling).

What spectroscopic methods confirm the structural integrity of this compound?

Q. Basic Research Focus

Q. Advanced Validation :

- Compare experimental IR spectra with computational DFT simulations to validate functional groups.

How should researchers address low yields during Boc deprotection?

Advanced Research Focus

Boc removal via acidolysis (HCl/dioxane or TFA) may face challenges:

- Side Reactions : Carboxylic acid protonation can reduce solubility; use polar aprotic solvents (e.g., DCM) with controlled acid stoichiometry .

- Alternative Deprotection : Microwave-assisted methods reduce reaction time and improve yields .

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Incomplete Deprotection | Extend reaction time (24–48 h) or increase acid concentration |

| Degradation | Avoid excessive heat; monitor by LC-MS |

How does the carboxylic acid group influence stability under varying pH conditions?

Q. Advanced Research Focus

Q. Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH) with HPLC purity checks at intervals.

- Use DSC/TGA to assess thermal decomposition profiles .

What are the safety protocols for handling this compound in the lab?

Q. Basic Research Focus

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

Q. Advanced Mitigation :

- Implement spill kits with vermiculite for acid-neutralizing absorption.

- Train staff on emergency procedures for inhalation exposure (e.g., immediate fresh air) .

How can stereochemical outcomes be controlled during piperidine ring functionalization?

Q. Advanced Research Focus

Q. Data Analysis :

- Compare optical rotation values with literature.

- Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

What computational methods predict the compound’s reactivity in downstream modifications?

Q. Advanced Research Focus

- DFT Calculations : Model electrophilic aromatic substitution at the 2-chlorophenyl ring using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. Validation :

- Correlate computed HOMO-LUMO gaps with experimental reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.